molecular formula C9H9F2NO B1322127 3-(3,4-Difluorophenoxy)azetidine CAS No. 954220-76-9

3-(3,4-Difluorophenoxy)azetidine

Cat. No.: B1322127
CAS No.: 954220-76-9
M. Wt: 185.17 g/mol
InChI Key: APPWDWVMENBZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenoxy)azetidine is an organic compound with the molecular formula C9H10F2NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a difluorophenoxy group attached to the azetidine ring

Scientific Research Applications

3-(3,4-Difluorophenoxy)azetidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and as a precursor for agrochemicals or polymers.

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . The hazard statements include H317 - May cause an allergic skin reaction and H319 - Causes serious eye irritation . Precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenoxy)azetidine typically involves the reaction of 3,4-difluorophenol with azetidine. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield N-oxides, while substitution reactions can introduce various functional groups to the difluorophenoxy moiety.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenoxy)azetidine involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The azetidine ring’s nitrogen atom can participate in hydrogen bonding or coordinate with metal ions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)azetidine
  • 3-(4-Chlorophenoxy)azetidine
  • 3-(4-Methoxyphenoxy)azetidine
  • 3-(2-(Trifluoromethyl)phenyl)azetidine

Uniqueness

3-(3,4-Difluorophenoxy)azetidine is unique due to the presence of two fluorine atoms on the phenoxy group, which can significantly alter its chemical and biological properties compared to its analogs. The difluorophenoxy group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,4-difluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPWDWVMENBZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.